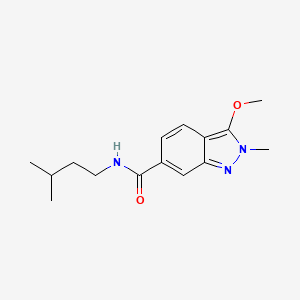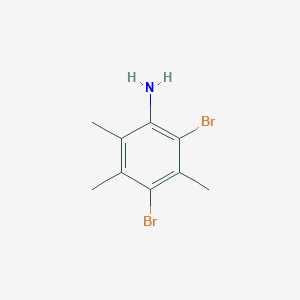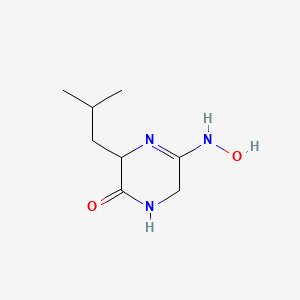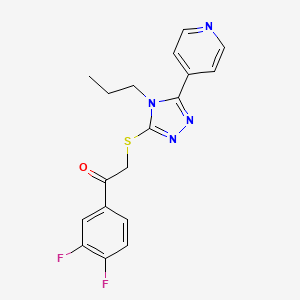![molecular formula C7H6BrN3 B13107161 7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)
7-Bromo-2-methylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyrimidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyrimidine typically involves the halogenation of 2-methylimidazo[1,2-a]pyrimidine. One common method is the reaction of 2-methylimidazo[1,2-a]pyrimidine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 7th position by a bromine atom, forming this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylimidazo[1,2-a]pyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, primary amines, or thiols in solvents like methanol or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
- Oxidation reactions produce N-oxides.
- Reduction reactions regenerate the parent imidazo[1,2-a]pyrimidine .
Scientific Research Applications
7-Bromo-2-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and fluorescent probes for imaging applications
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to form strong interactions with biological macromolecules. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,2-a]pyrimidine ring .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyrimidine: Lacks the bromine atom and has different biological properties.
7-Chloro-2-methylimidazo[1,2-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Iodo-2-methylimidazo[1,2-a]pyrimidine: Contains an iodine atom, which can affect its chemical and biological behavior.
Uniqueness: 7-Bromo-2-methylimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3 |
InChI Key |
PSDCWZAWYGEBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=NC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


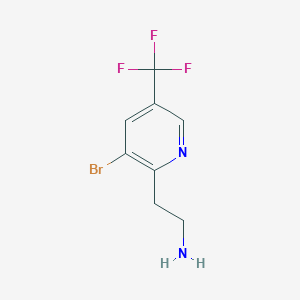
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
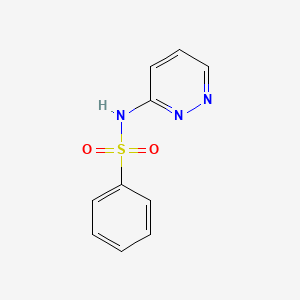
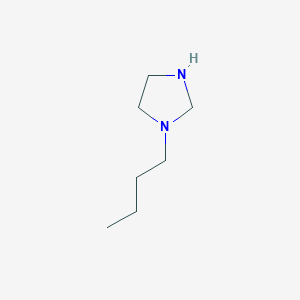
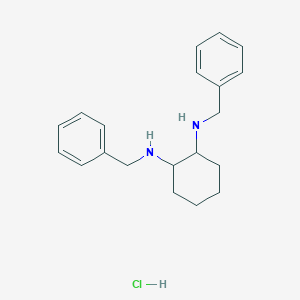

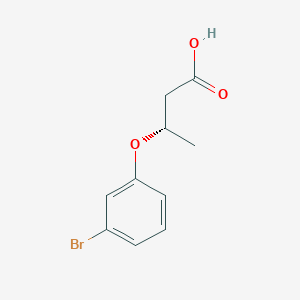
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
